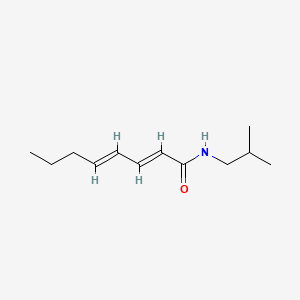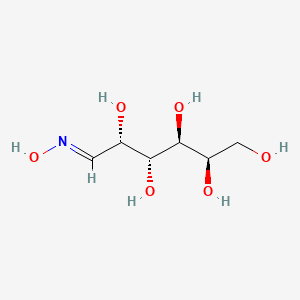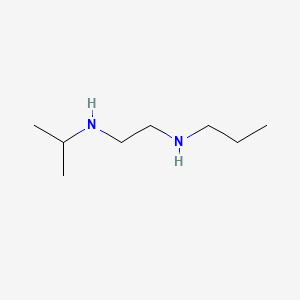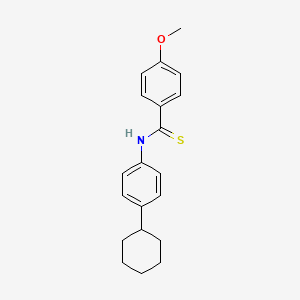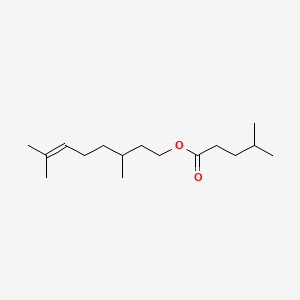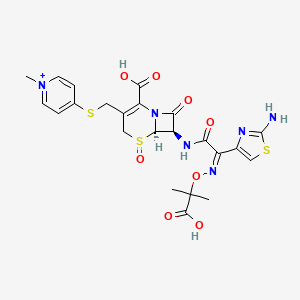
Tris(2-hydroxypropyl)ammonium myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 280-371-5, also known as tris(2-hydroxypropyl)ammonium myristate, is a chemical compound with the molecular formula C23H49NO5 and a molecular weight of 419.63886 g/mol . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
The synthesis of tris(2-hydroxypropyl)ammonium myristate typically involves the reaction of myristic acid with tris(2-hydroxypropyl)amine. The reaction conditions often include the use of a solvent such as toluene or ethanol and a catalyst like sulfuric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Análisis De Reacciones Químicas
Tris(2-hydroxypropyl)ammonium myristate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halides or other nucleophiles to form esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Aplicaciones Científicas De Investigación
Tris(2-hydroxypropyl)ammonium myristate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is utilized in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It is explored for its potential use in pharmaceutical formulations due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of tris(2-hydroxypropyl)ammonium myristate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the uptake of therapeutic agents by cells. Additionally, the compound can interact with proteins, potentially affecting their structure and function .
Comparación Con Compuestos Similares
Tris(2-hydroxypropyl)ammonium myristate can be compared to other similar compounds such as:
Tris(2-hydroxyethyl)ammonium myristate: Similar in structure but with ethyl groups instead of propyl groups.
Tris(2-hydroxypropyl)ammonium palmitate: Similar in structure but with a longer fatty acid chain (palmitic acid instead of myristic acid).
The uniqueness of this compound lies in its specific balance of hydrophilic and lipophilic properties, making it particularly effective as a surfactant and emulsifying agent .
Propiedades
Número CAS |
83292-27-7 |
|---|---|
Fórmula molecular |
C23H49NO5 |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-13H2,1H3,(H,15,16);7-9,11-13H,4-6H2,1-3H3 |
Clave InChI |
MEKWCAVCWRXWLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


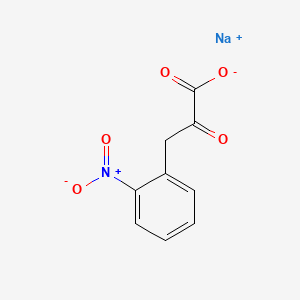

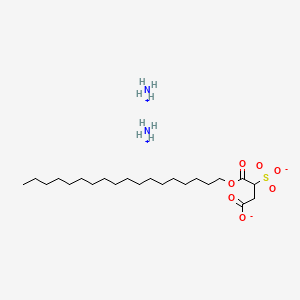
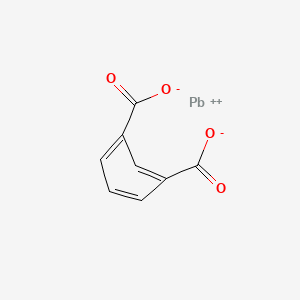
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)

